molecular formula C11H11F2NO2 B4181158 2,6-Difluorobenzoic acid, morpholide

2,6-Difluorobenzoic acid, morpholide

Cat. No.: B4181158
M. Wt: 227.21 g/mol
InChI Key: BMYZPMBQQKTEHE-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Properties 2,6-Difluorobenzoic acid, morpholide (C₁₁H₁₁F₂NO₂; MW 227.2073) is a fluorinated aromatic compound featuring a benzoic acid core substituted with fluorine atoms at the 2- and 6-positions, coupled with a morpholine moiety via an amide bond. The IUPAC Standard InChIKey is BMYZPMBQQKTEHE-UHFFFAOYSA-N . Its logP value of 1.437 indicates moderate lipophilicity, a critical factor in pharmacokinetics and environmental persistence .

1.2 Synthesis and Applications The compound is synthesized via amidation of 2,6-difluorobenzoic acid with morpholine, a common strategy for enhancing solubility and bioavailability in pharmaceutical contexts.

Properties

IUPAC Name

(2,6-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYZPMBQQKTEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzoic acid, morpholide typically involves the reaction of 2,6-difluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzoic acid, morpholide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl morpholines.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially including alcohols or amines.

    Hydrolysis: 2,6-difluorobenzoic acid and morpholine.

Scientific Research Applications

2,6-Difluorobenzoic acid, morpholide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzoic acid, morpholide involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Benzoic Acid Derivatives

  • 2,6-Difluorobenzoic Acid (CAS 385-00-2) : The parent acid (C₇H₄F₂O₂; MW 158.10) has a melting point of 157–161°C and is a key intermediate in synthesizing pesticides (e.g., diflubenzuron) and pharmaceuticals. Its logP (experimental data unavailable) is likely lower than the morpholide due to the polar carboxylic acid group.
  • 2,6-Difluorobenzamide (C₇H₅F₂NO): This amide lacks the morpholine ring, resulting in reduced steric bulk and lower logP (~0.8 estimated). It is less lipophilic than the morpholide, impacting its membrane permeability .
  • 2,6-Difluorobenzoyl Chloride (C₇H₃ClF₂O) : A reactive intermediate used in peptide coupling and polymer synthesis. Its high electrophilicity contrasts with the morpholide’s stability under physiological conditions .

Table 1: Physical Properties of Fluorinated Benzoic Acid Derivatives

Compound Molecular Formula MW Melting Point (°C) logP
2,6-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 157–161 ~1.1*
2,6-Difluorobenzoic acid, morpholide C₁₁H₁₁F₂NO₂ 227.21 N/A 1.437
2,6-Difluorobenzamide C₇H₅F₂NO 157.12 N/A ~0.8*

*Estimated using computational tools.

Benzoylurea Pesticides

  • Diflubenzuron : A benzoylurea insecticide that hydrolyzes to 2,6-difluorobenzoic acid . Unlike the morpholide, diflubenzuron’s urea linkage confers larvicidal activity by inhibiting chitin synthesis.
  • Novaluron: Another benzoylurea compound degrading to 2,6-difluorobenzoic acid.

Morpholide and Amide Derivatives

  • 3-(Butylsulfonamido)-2,6-difluorobenzoic Acid (CAS 1186194-07-9): This sulfonamide derivative (C₁₁H₁₃F₂NO₄S) shares structural motifs with the morpholide but exhibits higher polarity due to the sulfonamide group. It is used in biochemical research, highlighting the role of substituents in tuning bioactivity .
  • Methyl 2,6-Difluorobenzoate : An ester derivative with enhanced volatility compared to the morpholide, making it suitable for gas chromatography applications .

Reactivity and Analytical Considerations

3.1 Synthetic Reactivity
this compound participates in palladium-catalyzed coupling reactions, similar to other fluorinated benzoic acids. For example, decarboxylative Mizoroki-Heck reactions with allyl ethers yield polyfluorinated alkenes, a pathway shared with 2,4,6-trifluorobenzoic acid .

3.2 Analytical Methods
While 2,6-difluorobenzoic acid is quantified in urine via GC-MS after derivatization with MTBSTFA , the morpholide’s detection may require alternative methods (e.g., LC-MS) due to its higher molecular weight and reduced volatility.

Market and Industrial Relevance

The global market for 2,6-difluorobenzoic acid exceeds $250 million, driven by demand in Asia-Pacific for pharmaceuticals and agrochemicals . The morpholide derivative, though niche, benefits from this growth, particularly in drug discovery where morpholine groups improve pharmacokinetic profiles.

Q & A

Q. How is 2,6-difluorobenzoic acid characterized structurally and chemically?

Methodological Answer: Structural characterization begins with nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine substitution patterns and proton environments. X-ray crystallography is critical for determining crystal packing and molecular conformation. For 2,6-difluorobenzoic acid, monoclinic symmetry (space group P21/c) with unit cell dimensions a = 3.6517 Å, b = 14.1214 Å, and c = 12.2850 Å has been reported . Melting point analysis (156–160°C) and solubility testing in polar solvents (e.g., water) provide additional physicochemical validation .

Q. What synthetic routes are used to prepare 2,6-difluorobenzoic acid derivatives?

Methodological Answer: Common methods include nucleophilic aromatic substitution (e.g., fluorination of halogenated benzoic acids) or coupling reactions. For morpholide derivatives, the carboxylic acid group is typically activated (e.g., via thionyl chloride) and reacted with morpholine. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like dimerization or over-fluorination .

Q. How is purity assessed for 2,6-difluorobenzoic acid in laboratory settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ ≈ 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) validates molecular weight and detects volatile impurities. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accurate quantification .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer: Computational models (e.g., DFT calculations) often predict planar benzoic acid rings, but X-ray data for 2,6-difluorobenzoic acid reveal slight torsional distortion (≈5° between fluorine atoms and the carboxyl group). This deviation arises from crystal packing forces and intermolecular hydrogen bonding (O–H···O interactions). Refinement parameters (R = 0.049, wR = 0.143) and residual electron density maps (<0.47 eÅ⁻³) confirm the accuracy of the structural model .

Q. What analytical challenges arise in detecting 2,6-difluorobenzoic acid in biological matrices?

Methodological Answer: In urine or serum, matrix effects (e.g., salts, proteins) interfere with detection. Solid-phase extraction (SPE) using C18 cartridges followed by derivatization (e.g., methyl ester formation) enhances GC-MS sensitivity. Method validation requires spike-recovery tests (85–115% recovery) and limits of detection (LOD < 10 ng/mL) .

Q. How do substituents on the morpholine ring affect bioactivity in derivatives?

Methodological Answer: Methyl groups at the 2,6-positions of morpholine (e.g., in Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate) enhance lipophilicity, improving blood-brain barrier penetration. Comparative SAR studies using enzyme inhibition assays (e.g., COX-2) and logP measurements quantify these effects. Substituent positioning also influences hydrogen-bonding capacity with target proteins .

Q. What environmental persistence data exist for 2,6-difluorobenzoic acid?

Methodological Answer: Tracer studies in groundwater systems (e.g., Alcove 8/Niche 3 tests) measure transport coefficients using HPLC-UV. Half-life calculations in aerobic conditions (~30–60 days) indicate moderate persistence. Degradation products (e.g., fluorinated phenols) are identified via LC-QTOF-MS, with fragmentation patterns matched to reference libraries .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for 2,6-difluorobenzoic acid?

Methodological Answer: Variations (e.g., 156–160°C vs. 158–160°C) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) identifies phase transitions. Recrystallization from different solvents (e.g., ethanol vs. acetone) isolates pure polymorphs, validated by powder XRD .

Q. Why do computational models underestimate the acidity of 2,6-difluorobenzoic acid?

Methodological Answer: DFT calculations often neglect solvent effects. Experimental pKa determination (≈1.8 in water) via potentiometric titration reveals stronger acidity than predicted (≈2.5). Solvent-accessible surface area (SASA) corrections in simulations account for hydrogen-bonding networks with water molecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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